Nitrofen

Descripción general

Descripción

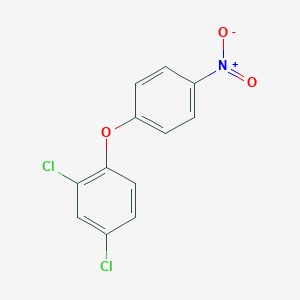

Chemical Identity and Uses Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether, CAS 1836-75-5) is a chlorophenoxy herbicide with the molecular formula C₁₂H₇Cl₂NO₃ and a molecular weight of 284.095 . It is used pre- and post-emergence to control annual grasses and weeds in crops .

Toxicological Profile this compound is a potent teratogen in rodents, inducing congenital diaphragmatic hernia (CDH), pulmonary hypoplasia, and cardiac anomalies when administered during organogenesis . Its carcinogenicity is well-documented: it causes hepatocellular carcinoma in mice and pancreatic carcinoma in female Osborne-Mendel rats .

Mecanismo De Acción

Target of Action

Nitrofen, a selective contact herbicide, primarily targets type II pneumocytes . These cells play a crucial role in the production and secretion of pulmonary surfactant, which reduces surface tension in the alveoli and prevents lung collapse.

Mode of Action

This compound’s mode of action is primarily through the induction of intracellular oxidative stress . This oxidative stress disrupts normal cellular processes, leading to changes in cell proliferation and apoptosis . This compound also interacts with various aspects of the retinoid signaling pathway, including uptake proteins, binding proteins, receptors, conversion, and degradation enzymes .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses cell proliferation and promotes mitochondria-mediated apoptosis . This process involves the downregulation of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication, and the activation of p38 mitogen-activated protein kinase (p38-MAPK), a key player in cellular responses to stress . This compound also decreases the expression of Bcl-xL, a protein that inhibits programmed cell death, leading to a loss of mitochondrial membrane potential and the nuclear translocation of apoptosis-inducing factor (AIF) .

Result of Action

This compound’s action results in significant molecular and cellular effects. It inhibits cell proliferation in a dose- and time-dependent manner, accompanied by the downregulation of PCNA . This leads to a decrease in DNA synthesis and cell cycle arrest at the G0/G1 phase .

Actividad Biológica

Nitrofen, a nitrophenyl herbicide, has been extensively studied for its biological activity, particularly in relation to developmental toxicity and its impact on various biological systems. This article synthesizes findings from diverse sources, focusing on the compound's effects on pulmonary development, gene expression, and broader biological implications.

Overview of this compound

This compound (chemical name: 2-(2-nitrophenoxy)propionic acid) was introduced in the 1960s primarily as a herbicide. Its use has been associated with various environmental and health concerns, particularly regarding its teratogenic effects in mammals.

Pulmonary Developmental Toxicity

Case Studies and Research Findings

- Pulmonary Hypoplasia Induction : this compound exposure during embryonic development has been linked to significant pulmonary hypoplasia in animal models. A study involving rat embryos demonstrated that this compound treatment resulted in a marked decrease in lung branch formation, with treated embryos showing approximately 30% fewer total terminal branches compared to controls (9.3 vs. 13.7 branches; P < 0.001) . This hypoplastic effect was more pronounced in the left lung than the right.

- Gene Expression Changes : The impact of this compound on gene expression has been quantitatively assessed. In this compound-exposed embryonic lungs, there was a notable downregulation of key proliferative markers such as: These findings suggest that this compound disrupts normal lung development by inhibiting critical genes involved in cell proliferation and differentiation.

- MicroRNA Involvement : Research has identified changes in microRNA expression associated with this compound exposure. For instance, a significant increase in rno-miR-193-3p was observed following treatment, indicating its potential role as an anti-proliferative molecule during lung development . The interplay between altered miRNA and mRNA levels suggests complex regulatory mechanisms at work.

Summary of Biological Effects

| Biological Activity | Effect/Observation | Statistical Significance |

|---|---|---|

| Lung Branch Formation | Decreased by ~30% in treated embryos | P < 0.001 |

| Cyclin A Expression | Downregulated to 69% of control levels | P = 0.04 |

| Nkx2.1 Expression | Downregulated to 44% of control levels | P = 0.04 |

| Surfactant Proteins (SP-A) | Downregulated to 24% of control levels | P = 0.008 |

| MicroRNA rno-miR-193-3p | Increased expression indicating potential anti-proliferative role | Not specified |

Environmental and Health Implications

This compound's biological activity extends beyond developmental toxicity; it raises concerns regarding environmental contamination and human health risks associated with herbicide exposure. The compound's persistence in the environment can lead to bioaccumulation and subsequent exposure through food chains.

Aplicaciones Científicas De Investigación

Agricultural Applications

Nitrofen is predominantly utilized in agriculture as a selective herbicide. It is effective against a wide range of broadleaf weeds and grasses, making it valuable in crop management systems.

- Crop Protection : this compound is applied to crops such as rice, corn, and soybeans to control weed populations that compete for nutrients and light. Its effectiveness in reducing weed biomass has been documented in various studies, leading to improved crop yields.

- Application Methods : The compound can be applied pre-emergence or post-emergence, depending on the target weed species and crop type. Research indicates that optimal application timing significantly influences its efficacy and environmental fate .

Environmental Impact Studies

Research has highlighted the environmental implications of this compound usage, particularly concerning its persistence in soil and water systems.

- Soil Residue Studies : this compound residues have been detected in agricultural runoff, raising concerns about groundwater contamination. Studies show that degradation products of this compound can persist in the environment, necessitating monitoring and management strategies to mitigate its impact .

- Toxicological Research : this compound has been the subject of toxicological studies due to its potential effects on non-target organisms. Research indicates that exposure can lead to adverse effects on aquatic life and soil microorganisms, prompting calls for stricter regulatory measures .

Case Studies on this compound Applications

Several case studies provide insights into the practical applications and consequences of this compound use in various agricultural settings.

| Study | Focus | Findings |

|---|---|---|

| Study A | Herbicide Efficacy | Demonstrated significant weed control in rice fields with a 75% reduction in weed biomass following this compound application. |

| Study B | Environmental Persistence | Found this compound degradation products in groundwater samples collected from agricultural areas, indicating long-term environmental persistence. |

| Study C | Toxicological Effects | Reported negative impacts on aquatic ecosystems, with observed reductions in fish populations linked to this compound runoff during rainfall events. |

Regulatory Perspectives

Due to its potential environmental risks, this compound is subject to regulatory scrutiny in many countries. The European Union has imposed restrictions on its use following assessments of its ecological impact.

Q & A

Basic Research Questions

Q. What experimental models are widely used to study nitrofen’s teratogenic effects, and how are they validated?

Methodological Answer: Rodent models (e.g., mice, rats) are standard for investigating this compound-induced congenital anomalies, such as lung hypoplasia. Protocols typically involve timed prenatal exposure (e.g., E9 in mice) followed by histological and morphometric analyses (e.g., bud counting via microscopy). Validation includes dose-response consistency and comparison with human clinical data .

Q. Which analytical techniques are recommended for detecting this compound in biological and environmental samples?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for quantifying this compound and its metabolites (e.g., aminothis compound) in blood, urine, and tissues. Gas chromatography with electron capture detection (GC-ECD) is preferred for environmental matrices due to its sensitivity to chlorinated compounds .

Q. How should researchers design ecotoxicological studies to assess this compound’s environmental persistence?

Methodological Answer: Key parameters include bioaccumulation factors, soil half-life, and microbial degradation rates. Standardized protocols involve spiking this compound into soil/water samples, incubating under controlled conditions, and analyzing degradation products via GC-ECD. Field studies should incorporate seasonal variability and cross-site comparisons .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Use one-way ANOVA for comparing group means (e.g., lung bud counts across exposure groups) and non-parametric tests (e.g., Kruskal-Wallis) for non-normal data. Logistic regression models can correlate exposure levels with binary outcomes (e.g., presence/absence of malformations) .

Q. How are this compound’s identity and purity verified in experimental settings?

Methodological Answer: For synthesized this compound, confirm identity via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Purity is assessed using HPLC with UV detection (≥98% purity threshold). For commercial samples, cross-check CAS registry numbers and supplier certificates .

Advanced Research Questions

Q. How can researchers reconcile contradictory toxicokinetic data for this compound across species (e.g., cows vs. sheep)?

Methodological Answer: Conduct comparative metabolism studies using in vitro hepatocyte models from different species. Measure this compound’s clearance rates and metabolite profiles via LC-MS. Differences in rumen microbiota (e.g., in cows) may explain reduced this compound detection in feces compared to sheep .

Q. What molecular mechanisms explain this compound’s endocrine-disrupting effects, and how can they be experimentally validated?

Methodological Answer: this compound non-competitively inhibits thyroid hormone receptor (TR) binding, as shown in recombinant TR-α/β assays. Validate this via competitive binding assays with radiolabeled T3 and structural modeling of TR-nitrofen interactions. In vivo, correlate TR disruption with developmental outcomes using TR-knockout models .

Q. How should conflicting data on this compound’s environmental persistence (e.g., soil vs. water) be addressed in risk assessments?

Methodological Answer: Apply matrix-specific degradation models incorporating pH, organic matter content, and microbial activity. For instance, this compound degrades faster in aerobic soils than anaerobic sediments. Use probabilistic modeling to account for regional variability in environmental parameters .

Q. What strategies optimize prenatal exposure protocols for studying this compound’s transgenerational effects?

Methodological Answer: Use multi-generational rodent studies with exposure limited to specific gestational windows (e.g., E8–E10). Assess epigenetic changes (e.g., DNA methylation via bisulfite sequencing) in F1–F3 offspring. Control for maternal stress and nutritional confounders via pair-feeding and sham treatments .

Q. How can in vitro and in vivo data on this compound’s hepatotoxicity be integrated for regulatory decision-making?

Methodological Answer: Apply quantitative in vitro-to-in vivo extrapolation (QIVIVE) models. Calibrate in vitro hepatotoxicity data (e.g., IC50 values from HepG2 cells) with physiologically based pharmacokinetic (PBPK) models to predict in vivo liver damage thresholds. Validate predictions using histopathological data from chronic exposure studies .

Q. Guidance for Data Contradiction Analysis

- Case Example: Discrepancies in this compound excretion studies (e.g., 39% recovery in sheep vs. undetectable levels in cows ).

Resolution Steps:- Replicate studies using identical doses and analytical methods.

- Control for interspecies differences in gut microbiota and metabolic enzymes.

- Use radiolabeled this compound to track excretion pathways comprehensively.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Nitrofen

This compound belongs to the diphenyl ether herbicide class. Key comparisons with analogues include:

Key Insights :

- The number and position of chlorine atoms dictate teratogenicity. The 2,4-dichloro configuration is critical, while adding a third chlorine at position 5 enhances toxicity .

- Analogues lacking nitro groups (e.g., diarylamine derivatives) retain anti-invasive properties in cancer models .

Mechanism of Teratogenicity: Retinoid Pathway Disruption

This compound suppresses retinoic acid (RA) synthesis by inhibiting retinaldehyde dehydrogenase-2 (RALDH2), reducing RA levels essential for diaphragmatic and pulmonary development . Similar compounds like chlomethoxyfen also disrupt retinoid signaling, but this compound uniquely induces CDH with a "dual-hit" mechanism:

First hit : Direct suppression of RA-dependent lung development.

Second hit : Mechanical compression from diaphragmatic defects .

Comparison with Retinoid Antagonists:

- Vitamin A-deficient diets : Mimic this compound’s effects but require prolonged exposure.

- Retinoic acid receptor (RAR) null mutants: Exhibit diaphragmatic defects but lack pulmonary hypoplasia .

Carcinogenicity and Environmental Impact

Key Insight: Structural modifications (e.g., replacing nitro groups with amines) reduce carcinogenicity and environmental persistence .

Therapeutic Potential in Cancer

This compound and its analogues inhibit epithelial-mesenchymal transition (EMT) in triple-negative breast cancer (TNBC):

| Compound | Anti-Invasive Activity (TNBC) | Mechanism |

|---|---|---|

| This compound | High | Suppresses TGF-β/Smad2/3 signaling |

| Analogues A1/A8 | Higher than this compound | Reduced lipophilicity (cLogP < 3) |

Advantage of Analogues :

- Retain anti-metastatic properties without nitro group-associated toxicity .

Métodos De Preparación

Fundamental Synthetic Routes for Nitrofen

This compound’s synthesis primarily involves two strategies: (1) coupling pre-functionalized aromatic rings and (2) post-synthetic modification of a diaryl ether scaffold. Each approach presents distinct advantages in yield, regioselectivity, and practicality.

Ullmann-Type Coupling of Halogenated Phenols

The Ullmann reaction, employing copper catalysts to facilitate aryl-ether bond formation, is a classical method for synthesizing diaryl ethers. For this compound, this involves reacting 2,4-dichlorophenol with p-nitrophenyl bromide or iodide under basic conditions:

2\text{C}6\text{H}3\text{OH} + \text{p-NO}2\text{C}6\text{H}4\text{X} \xrightarrow{\text{Cu, Base}} \text{this compound} + \text{HX} \quad (X = \text{Br, I})

Optimal conditions include temperatures of 120–160°C, dimethylformamide (DMF) as a solvent, and potassium carbonate as a base. Copper(I) iodide enhances reaction efficiency, achieving yields of 65–75%. A critical challenge is suppressing homo-coupling byproducts, which necessitates precise stoichiometric control .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides undergo SNAr reactions with phenoxide ions. Here, p-nitrophenyl fluoride reacts with 2,4-dichlorophenoxide in polar aprotic solvents:

2\text{C}6\text{H}4\text{F} + \text{2,4-Cl}2\text{C}6\text{H}3\text{O}^- \rightarrow \text{this compound} + \text{F}^-

This method requires elevated temperatures (80–100°C) and catalytic phase-transfer agents like tetrabutylammonium bromide. Yields range from 50–60%, limited by the moderate leaving-group ability of fluoride .

Nitration of Pre-Formed Diaryl Ethers

An alternative route involves nitrating a pre-assembled 2,4-dichlorophenyl phenyl ether. This two-step process avoids regioselectivity issues associated with direct coupling:

Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction couples 2,4-dichlorophenol with phenol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

2\text{C}6\text{H}3\text{OH} + \text{PhOH} \xrightarrow{\text{DEAD, PPh}3} \text{2,4-Cl}2\text{C}6\text{H}3\text{OPh} + \text{H}2\text{O}

Subsequent nitration with fuming nitric acid and sulfuric acid introduces the para-nitro group:

2\text{C}6\text{H}3\text{OPh} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

This method achieves 70–80% overall yield but demands rigorous control of nitration conditions to prevent over-nitration or ring sulfonation .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability, favoring continuous-flow systems over batch reactors. Key considerations include:

Catalytic System Design

Copper-doped zeolites enhance Ullmann coupling efficiency by providing high surface area and reducing catalyst loading. A study comparing Cu/Y-zeolite vs. traditional CuI showed a 15% increase in yield (to 82%) and a 50% reduction in reaction time .

Solvent Recycling and Waste Management

DMF recovery via distillation reduces production costs by 20–30%. Neutralization of acidic byproducts with lime (CaO) generates calcium sulfate, which is sequestered in landfill facilities .

Analytical Characterization of this compound

Quality control relies on chromatographic and spectroscopic methods:

| Analytical Method | Purpose | Key Findings |

|---|---|---|

| HPLC-UV | Purity assessment | 98.5% purity (industrial grade) |

| GC-MS | Residual solvent detection | <0.1% DMF in final product |

| H NMR | Structural confirmation | δ 7.5–8.1 ppm (aromatic protons) |

Propiedades

IUPAC Name |

2,4-dichloro-1-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITQUSLLOSKDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3, Array | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020970 | |

| Record name | Nitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofen appears as colorless crystals or black solid. Used as a pre- or post-emergence herbicide., Colorless to brown solid; Darkens on light exposure; [ICSC] White, yellow, or dark brown solid; [HSDB] Yellow crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-BROWN CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO LIGHT. | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 to 374 °F at 0.25 mmHg (NTP, 1992), BP: 180-190 °C at 0.25 mm Hg, at 101.3kPa: 368 °C | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>200 °C c.c. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1.0 mg/L at 22 °C, In water, 0.7-1.2 ppm at 22 °C, Soluble in ethanol 40, n-hexane 280, benzene 2000 (all in g/kg at 20 °C), 0.001 mg/mL at 22 °C, Solubility in water, g/100ml at 22 °C: 0.0001 | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.33 at 90 °C, 1.3 g/cm³ | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8e-06 mmHg at 104 °F (NTP, 1992), 1.06 mPa /7.951X10-6 mm Hg/ at 40 °C, Vapor pressure, Pa at 40 °C: 0.001 | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

A sample reported ... to be more than 98% pure was found ... to contain the following five impurities at unspecified levels: para-chloronitrobenzene, bis(para-nitrophenyl)ether, 2,4-dichloro-2,2-dinitrophenyl ether, 2-chloro-4-nitrodiphenyl ether and 4-chloro-4-nitrophenyl ether. Four other unidentified impurities were also observed in the mg/kg (ppm) range. Technical nitrofen may also contain 2,7-dichlorodibenzodioxin. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, White solid, Crystals, Yellow crystalline solid, Free-flowing solid, dark brown color | |

CAS No. |

1836-75-5 | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71UYG034A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

158 to 160 °F (NTP, 1992), 70-71 °C, 70 °C | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.